molecular formula C17H14BrNO4 B571652 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 926319-53-1

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Katalognummer B571652
CAS-Nummer: 926319-53-1
Molekulargewicht: 376.206
InChI-Schlüssel: BSFCOXSPKRDYSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, commonly known as BBOA, is a heterocyclic compound that has been studied extensively for its potential as a therapeutic agent. BBOA is a synthetic derivative of benzoxazinone, a natural product found in some species of plants. BBOA has been studied for its anticonvulsant, antihypertensive, and antineoplastic properties. In addition, BBOA has been investigated for its ability to inhibit the formation of advanced glycation endproducts (AGEs).

Wissenschaftliche Forschungsanwendungen

BBOA has been studied extensively for its potential therapeutic applications. BBOA has been investigated for its anticonvulsant, antihypertensive, and antineoplastic properties. In addition, BBOA has been investigated for its ability to inhibit the formation of advanced glycation endproducts (6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one). BBOA has also been studied for its potential use in the treatment of diabetes and cancer.

Wirkmechanismus

The mechanism of action of BBOA is not fully understood. However, it has been suggested that BBOA may act as an antioxidant, inhibiting the formation of reactive oxygen species (ROS). In addition, BBOA may act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. BBOA may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
BBOA has been shown to possess a variety of biochemical and physiological effects. BBOA has been shown to possess anticonvulsant, antihypertensive, and antineoplastic properties. In addition, BBOA has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. BBOA has also been shown to possess the ability to inhibit the formation of advanced glycation endproducts (6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one).

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using BBOA in laboratory experiments include its relatively low cost and its ease of synthesis. In addition, BBOA has been demonstrated to possess a variety of therapeutic properties that make it an attractive candidate for further research. The limitations of using BBOA in laboratory experiments include its potential toxicity and the lack of understanding of its mechanism of action.

Zukünftige Richtungen

The potential therapeutic applications of BBOA are numerous, and further research is needed to fully understand its mechanism of action and therapeutic potential. Future research should focus on the potential of BBOA as an anticonvulsant, antihypertensive, and antineoplastic agent. In addition, further research should explore the potential of BBOA as an inhibitor of the formation of advanced glycation endproducts (6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one). Finally, further research should focus on the potential of BBOA as an inhibitor of the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Eigenschaften

IUPAC Name

8-(2-bromoacetyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7H,8-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFCOXSPKRDYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)C(=O)CBr)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658044
Record name 6-(Benzyloxy)-8-(bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926319-53-1
Record name 6-(Benzyloxy)-8-(bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

12.00 kg (40.36 mol) 8-acetyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one 3a are dissolved in 108 l 1,4-dioxane. Then a solution of 24.33 kg (50.45 mol) tetrabutylammonium tribromide in 48 l of 1,4-dioxane and 12 l methanol is metered into the suspension at 20° C. The reactor contents are stirred for 2 hours at 20° C. Then 72 l water are added at 20° C. within 15 minutes. After cooling to 3° C. the mixture is stirred for 1 hour, centrifuged and washed with a mixture of 9 l of 1,4-dioxane and 4.5 l water. Then it is washed with 60 l water and dried in vacuo at 50° C.
Quantity
12 kg
Type
reactant
Reaction Step One
Quantity
108 L
Type
solvent
Reaction Step One
Quantity
24.33 kg
Type
reactant
Reaction Step Two
Name
Quantity
72 L
Type
reactant
Reaction Step Three
Quantity
48 L
Type
solvent
Reaction Step Four
Quantity
12 L
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.